molecular formula C4H2BrClN2 B580221 4-Bromo-2-chloropyrimidine CAS No. 885702-34-1

4-Bromo-2-chloropyrimidine

Cat. No. B580221
M. Wt: 193.428
InChI Key: FBEBVAQOMVWORE-UHFFFAOYSA-N
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Description

4-Bromo-2-chloropyrimidine is a chemical compound with the molecular formula C4H2BrClN2 . It has a molecular weight of 193.43 . It is a solid or semi-solid or liquid substance .


Molecular Structure Analysis

The InChI code for 4-Bromo-2-chloropyrimidine is 1S/C4H2BrClN2/c5-3-1-2-7-4(6)8-3/h1-2H . This indicates that the molecule contains 4 carbon atoms, 2 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 2 nitrogen atoms.


Physical And Chemical Properties Analysis

4-Bromo-2-chloropyrimidine is a solid, semi-solid, or liquid substance . It has a molecular weight of 193.43 . The storage temperature is under -20°C in an inert atmosphere .

Scientific Research Applications

General Uses

4-Bromo-2-chloropyrimidine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . It’s used as a primary and secondary intermediate for pharmaceutical and organic synthesis .

Specific Application: Anti-Inflammatory Activities of Pyrimidines

Scientific Field

This research falls under the field of medicinal chemistry and pharmacology .

Application Summary

Pyrimidines, including 4-Bromo-2-chloropyrimidine, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . This research focuses on the anti-inflammatory effects of pyrimidines .

Methods of Application

The methods of application involve the synthesis of pyrimidines and testing their inhibitory response against the expression and activities of certain vital inflammatory mediators . The specific compound (104) with the 4-(4-benzyloxy)phenyl moiety at the C-4 position of pyrimidine exhibited strong inhibitory activity against the PGE 2 production .

Results or Outcomes

The results revealed that a large number of pyrimidines exhibit potent anti-inflammatory effects . Specifically, compound (104) showed strong inhibitory activity against the PGE 2 production . Moreover, compound (105), the difluorinated derivative of compound (104), significantly inhibited the activity of COX-2 .

Application: Regioselective Synthesis of New Pyrimidine Derivatives

Scientific Field

This research falls under the field of organic chemistry .

Application Summary

4-Bromo-2-chloropyrimidine is used in the regioselective synthesis of new pyrimidine derivatives . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial and antimicrobial activities .

Methods of Application

The methods of application involve the use of organolithium reagents for the nucleophilic attack on pyrimidines . The reaction is highly regioselective, favoring the formation of C-4 substituted products .

Results or Outcomes

The results revealed the successful synthesis of new pyrimidine derivatives . The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .

Application: Synthesis of Diversely Functionalized Pyrimidines

Scientific Field

This research also falls under the field of organic chemistry .

Application Summary

4-Bromo-2-chloropyrimidine is used in the synthesis of diversely functionalized pyrimidines . This is achieved through a copper-catalyzed cyclization of ketones with nitriles .

Methods of Application

The method involves a copper-catalyzed cyclization of ketones with nitriles under basic conditions . This allows for a facile, general, and economical synthesis of diversely functionalized pyrimidines .

Results or Outcomes

The results showed the successful synthesis of various functionalized pyrimidines . The reaction shows broad substrate scope and tolerates many important functional groups .

Application: Oxidative Annulation Involving Anilines, Aryl Ketones, and DMSO

Scientific Field

This research falls under the field of organic chemistry .

Application Summary

4-Bromo-2-chloropyrimidine is used in an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent . This process is promoted by K 2 S 2 O 8 and provides 4-arylquinolines .

Methods of Application

The method involves the activation of acetophenone-formamide conjugates which enables the synthesis of 4-arylpyrimidines .

Results or Outcomes

The results showed the successful synthesis of various 4-arylpyrimidines . The reaction shows broad substrate scope and tolerates many important functional groups .

Application: Synthesis of Pyrimidine Derivatives Involving Amidines, Ketones, and N,N -Dimethylaminoethanol

Scientific Field

This research also falls under the field of organic chemistry .

Application Summary

4-Bromo-2-chloropyrimidine is used in the synthesis of pyrimidine derivatives involving an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N -dimethylaminoethanol as the one carbon source .

Methods of Application

The method involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N -dimethylaminoethanol .

Results or Outcomes

The results showed the successful synthesis of various pyrimidine derivatives . The reaction tolerates many important functional groups .

Safety And Hazards

4-Bromo-2-chloropyrimidine is classified under the GHS07 hazard class . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-bromo-2-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClN2/c5-3-1-2-7-4(6)8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEBVAQOMVWORE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80668602
Record name 4-Bromo-2-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80668602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-chloropyrimidine

CAS RN

885702-34-1
Record name 4-Bromo-2-chloropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885702-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80668602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-chloropyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Citations

For This Compound
5
Citations
X Wang, C Zhang, X Zhang, J Wang, L Zhao, D Zhao… - Bioorganic …, 2022 - Elsevier
… A Suzuki coupling reaction was performed with commercially available arylboronic acid using 4-bromo-2-chloropyrimidine or 5-bromo-2- chloropyrimidine as raw materials, followed by …
Number of citations: 4 www.sciencedirect.com
L Strekowski, J Sączewski, EA Raux, NT Fernando… - Molecules, 2016 - mdpi.com
A series of piperazin-1-yl substituted unfused heterobiaryls was synthesized as ligands of the 5-HT 7 receptors. The goal of this project was to elucidate the structural features that affect …
Number of citations: 5 www.mdpi.com
IB Perry - 2021 - search.proquest.com
The incorporation of pharmaceutically-relevant complexity into organic molecules in a reliable and modular fashion has long been a guiding principle of synthetic methods development…
Number of citations: 2 search.proquest.com
V Bacauanu - 2021 - search.proquest.com
… 91 N Cl CF2H N 2-chloro-4-(difluoromethyl)pyrimidine (47) Prepared following general procedure A using 4-bromo-2-chloropyrimidine (97.0 mg, 0.50 mmol, 1.0 equiv.), …
Number of citations: 0 search.proquest.com
RP Law, S Ukuser, DT Tape, EPA Talbot - Synthesis, 2017 - thieme-connect.com
The regioselective synthesis of 3-aminoimidazo[1,2-a]pyrimidines via triflic anhydride mediated amide activation and intramolecular cyclisation is reported. The nature of the added …
Number of citations: 11 www.thieme-connect.com

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